molecular formula C12H14ClN B6256580 (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride CAS No. 1630984-19-8

(1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6256580
CAS No.: 1630984-19-8
M. Wt: 207.7
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Description

Properties

CAS No.

1630984-19-8

Molecular Formula

C12H14ClN

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the ethan-1-yl amine group.

    Amine Introduction: One common method involves the reduction of a nitro group to an amine group. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances the stability and solubility of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation to form nitroso or nitrate derivatives. Common oxidants include:

  • Potassium permanganate (KMnO₄) : Converts the amine to a nitro compound under acidic conditions.

  • Chromium trioxide (CrO₃) : Achieves selective oxidation to nitro derivatives.

Key Product : Nitro-substituted naphthalene derivatives.

Reduction Reactions

The compound can act as a reducing agent or undergo reduction itself:

  • Lithium aluminum hydride (LiAlH₄) : Reduces imine intermediates to secondary amines.

  • Sodium borohydride (NaBH₄) : Facilitates partial reduction of aromatic rings under specific conditions.

Key Product : Hydrogenated naphthalene derivatives (e.g., tetralin analogs).

Electrophilic Aromatic Substitution

The naphthalene ring participates in electrophilic substitution reactions:

  • Bromination (Br₂) : Introduces bromine at electrophilic positions (e.g., para to the amine group).

  • Nitration (HNO₃) : Forms nitro-substituted derivatives under controlled conditions.

Key Product : Brominated or nitrated naphthalene-amine hybrids.

Acylation Reactions

The amine reacts with acylating agents to form amides:

  • Acetic anhydride : Converts the amine to an amide under basic or acidic conditions .

  • Chloroacetyl chloride : Produces chloroacetylated derivatives for further functionalization.

Key Product : N-Acetylated amine derivatives.

Acid-Base Chemistry

The hydrochloride salt dissociates in aqueous solutions:

  • Alkalization : Treatment with NaOH releases the free amine .

  • Protonation : Forms stable salts with strong acids like HCl .

Key Behavior : pH-dependent solubility and reactivity.

Comparison of Reaction Types

Reaction TypeReagents/ConditionsKey Products
Oxidation KMnO₄, CrO₃, acidic conditionsNitroso/nitrate derivatives
Reduction LiAlH₄, NaBH₄Secondary amines, hydrogenated rings
Electrophilic Substitution Br₂, HNO₃, H₂SO₄ (catalyst)Brominated/nitrated derivatives
Acylation Acetic anhydride, chloroacetyl chlorideAmides
Acid-Base NaOH (alkalization), HCl (protonation)Free amine/salt

Mechanistic Insights

  • Hydrogen Bonding : The amine group forms hydrogen bonds with biological targets, influencing binding affinity.

  • π-π Interactions : The naphthalene ring engages in stacking interactions, affecting solubility and reactivity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
(S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride has been studied for its potential pharmacological effects. It is known to interact with various neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders. Its structure allows it to mimic natural neurotransmitters, which can be beneficial in designing selective receptor modulators.

Case Study: Antidepressant Activity
Research has indicated that compounds similar to (S)-1-(naphthalen-2-yl)ethan-1-amine exhibit antidepressant-like activity in animal models. For instance, a study demonstrated that derivatives of naphthyl ethylamines could enhance serotonin levels in the brain, suggesting a mechanism for their antidepressant effects.

Analytical Chemistry

Use in Quantitative Analysis
(S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride is utilized in analytical methods for detecting nitrite and nitrate concentrations in environmental samples. It forms colored azo compounds through diazonium coupling reactions, which can be quantitatively measured using colorimetric techniques.

Data Table: Colorimetric Analysis of Nitrite Concentrations

Sample TypeNitrite Concentration (mg/L)Color Intensity (Absorbance)
Sewage Water50.45
Drinking Water0.50.05
Biological Samples30.30

This method is particularly effective due to its sensitivity and specificity for nitrite ions, enabling accurate monitoring of water quality.

Coordination Chemistry

Bidentate Ligand Properties
(S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride can act as a bidentate ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.

Table: Coordination Complexes Formed

Metal IonComplex TypeStability Constant (log K)
Platinum(II)Dichloroplatinum(II) Complex5.4
Nickel(II)Nickel(II) Complex4.9

Mechanism of Action

The mechanism of action of (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The naphthalene ring system can also participate in π-π interactions, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(1-Naphthyl)ethylamine: This compound is similar in structure but differs in the stereochemistry of the ethan-1-yl group.

    2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester: This compound contains a naphthalene ring system but has additional functional groups and a different core structure.

Uniqueness

The uniqueness of (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in applications where these properties are crucial.

Biological Activity

(1S)-1-(Naphthalen-2-yl)ethan-1-amine hydrochloride, also known as (S)-1-(naphthalen-2-yl)ethanamine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

The compound has the molecular formula C12_{12}H13_{13}N·HCl and features a naphthalene moiety attached to an ethanamine structure. The stereochemistry at the chiral center (S configuration) plays a crucial role in its biological interactions and activity.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including receptors and enzymes. The amine group can engage in hydrogen bonding and ionic interactions, which are essential for modulating receptor functions.

Key Mechanisms Include:

  • Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing pathways involved in mood regulation and neuroprotection.
  • Enzyme Modulation : It has been shown to affect enzyme activity, particularly in metabolic pathways relevant to drug metabolism and pharmacodynamics.

Antitumor Activity

Research indicates that derivatives of (1S)-1-(naphthalen-2-yl)ethan-1-amine exhibit antitumor properties. For instance, related compounds have demonstrated efficacy against various cancer cell lines, including murine leukemia cells. A study highlighted that certain naphthalene derivatives exhibited IC50_{50} values in the low micromolar range against cancer cell lines, indicating potent cytotoxicity .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Some studies report its effectiveness against viruses such as Herpes simplex and Poliovirus. These findings suggest potential applications in antiviral drug development .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential use as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive compounds supports this hypothesis, warranting further investigation into its effects on mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Zachariassen et al. (2023)Investigated the synthesis of naphthalene derivatives showing significant cytotoxicity against HCT116 colon cancer cells with EC50_{50} values as low as 11 µM .
MDPI Review (2023)Reported on the antiviral activities of related compounds against Herpes simplex virus type I .
BenchChem AnalysisDiscussed the compound's role as a chiral building block in synthesizing complex organic molecules and its applications in drug development .

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology : A common approach involves reductive amination of 2-acetylnaphthalene using chiral catalysts (e.g., Rhodium with BINAP ligands) to achieve the (1S)-configuration. Subsequent hydrochloric acid treatment yields the hydrochloride salt. Chiral HPLC or polarimetry is critical for verifying enantiomeric excess (>98% purity) .
  • Data Contradictions : Some protocols report side products from over-reduction or racemization; strict control of reaction temperature (0–5°C) and catalyst loading minimizes these .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

  • Methodology :
  • HPLC-MS : Quantifies impurities (e.g., regioisomers, diastereomers) using a C18 column and acetonitrile/water gradient .
  • NMR (¹H/¹³C) : Confirms the naphthalen-2-yl substitution pattern and amine proton integration. D2O exchange distinguishes free amine from hydrochloride .
  • X-ray crystallography (SHELX) : Resolves absolute configuration; SHELXL refinement is preferred for small-molecule structures .

Q. How can chiral resolution be achieved if racemization occurs during synthesis?

  • Methodology : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) followed by recrystallization. Alternatively, kinetic resolution via lipase-catalyzed acylation selectively modifies one enantiomer .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

  • Methodology :
  • Docking Simulations (AutoDock Vina) : Model interactions between the naphthalene moiety and hydrophobic receptor pockets.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Quantifies enantiomer-specific binding differences. Validation via SPR or radioligand assays is critical .

Q. How does pH influence the stability of the hydrochloride salt in aqueous solutions?

  • Methodology : Conduct accelerated stability studies (25–40°C, pH 1–9) monitored by UPLC. Degradation pathways (e.g., amine oxidation, HCl loss) are pH-dependent:
  • pH < 3 : Stable due to protonated amine.
  • pH 5–7 : Rapid degradation via free base formation.
  • Data Contradictions : Some studies report unexpected dimerization at high chloride concentrations; ion-pair chromatography clarifies mechanisms .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

  • Methodology :
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress and enantiomer ratio.
  • DoE Optimization : Vary catalyst loading, H2 pressure, and solvent (MeOH vs. EtOH) to identify robust conditions.
  • Crystallization Engineering : Seeding with enantiopure crystals ensures consistent solid-state packing .

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